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Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4),

has emerged as a promising therapeutic target for metabolic diseases, including type 2

diabetes and obesity, as well as inflammatory conditions.[1] GPR120 is activated by medium

and long-chain free fatty acids (FFAs) and mediates its effects through two primary signaling

pathways: the Gαq/11 pathway and the β-arrestin pathway.[2] Activation of the Gαq/11 pathway

leads to an increase in intracellular calcium, while the recruitment of β-arrestin can initiate a

separate cascade of signaling events and is involved in receptor desensitization and

internalization.[3]

These application notes provide detailed protocols for three common cell-based assays used to

screen for and characterize GPR120 agonists: calcium mobilization assays, β-arrestin

recruitment assays, and reporter gene assays. Each protocol is designed to be a

comprehensive guide for researchers, from cell line selection to data analysis.

GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates distinct downstream signaling cascades. The

choice of assay will determine which of these pathways is being monitored.
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Figure 1: GPR120 Signaling Pathways.

Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for

several known GPR120 agonists across different assay platforms. This data allows for a

comparative analysis of compound potency and potential signaling bias.
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Agonist Assay Type Cell Line EC50 (nM)

TUG-891 Calcium Mobilization CHO-hGPR120 43.7[4]

β-Arrestin Recruitment - -

ERK Phosphorylation - -

GW9508 Calcium Mobilization HEK293 -

β-Arrestin Recruitment - -

AZ13581837 Calcium Mobilization CHO-hGPR120 120[5]

DMR Response CHO-hGPR120 5.2

GSK137647A Calcium Mobilization - 501

β-Arrestin Recruitment - -

Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120

activation via the Gαq/11 pathway.
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Figure 2: Calcium Mobilization Assay Workflow.

Materials:

HEK293 or CHO-K1 cells stably or transiently expressing human GPR120

Cell culture medium (e.g., DMEM with 10% FBS)
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Black, clear-bottom 96-well microplates

Fluo-4 AM calcium indicator dye

Pluronic F-127

Probenecid

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

GPR120 agonists (e.g., TUG-891 as a positive control)

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

Cell Seeding:

The day before the assay, seed the GPR120-expressing cells into black, clear-bottom 96-

well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

Dye Loading:

Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 20 µL of Fluo-4 AM

stock solution (typically 1 mM in DMSO) with 10 mL of assay buffer containing 0.02%

Pluronic F-127 and 2.5 mM probenecid.

Aspirate the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading

solution to each well.

Incubate the plate at 37°C for 1 hour in the dark.

Compound Addition and Measurement:

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

Place the cell plate into the FLIPR instrument.
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Set the instrument to measure fluorescence (Excitation: 490 nm, Emission: 525 nm) at 1-

second intervals.

After establishing a stable baseline fluorescence for 10-20 seconds, the instrument will

automatically add a specified volume (e.g., 25 µL) of the compound dilutions to the wells.

Continue to measure the fluorescence for an additional 2-3 minutes to capture the peak

calcium response.

Data Analysis:

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence

from the peak fluorescence.

Plot the ΔF against the logarithm of the agonist concentration and fit the data to a

sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assays
These assays measure the interaction between GPR120 and β-arrestin upon agonist

stimulation. Two common formats are Bioluminescence Resonance Energy Transfer (BRET)

and Enzyme Fragment Complementation (EFC), such as the PathHunter® assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b536847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Co-transfect cells with
GPR120-Rluc and Venus-β-arrestin constructs

Seed transfected cells
in a 96-well plate

Incubate for 24-48 hours

Add test compounds (agonists)

Add BRET substrate
(e.g., coelenterazine h)

Measure luminescence at two wavelengths
(e.g., 485 nm and 530 nm)

Calculate BRET ratio and determine EC50

Click to download full resolution via product page

Figure 3: BRET Assay Workflow.

Materials:

HEK293 cells

Expression plasmids: GPR120 fused to a Renilla luciferase (Rluc) variant and β-arrestin-2

fused to a fluorescent protein (e.g., Venus or YFP)
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Transfection reagent

White, opaque 96-well microplates

Coelenterazine h (BRET substrate)

BRET-compatible plate reader

Protocol:

Cell Transfection and Seeding:

Co-transfect HEK293 cells with the GPR120-Rluc and Venus-β-arrestin plasmids using a

suitable transfection reagent.

24 hours post-transfection, harvest the cells and seed them into white, opaque 96-well

plates at a density of 20,000 to 50,000 cells per well.

Incubate for another 24 hours.

Compound Treatment:

Prepare serial dilutions of test compounds.

Add the compounds to the cells and incubate for a predetermined time (e.g., 15-30

minutes) at 37°C.

BRET Measurement:

Add coelenterazine h to a final concentration of 5 µM to each well.

Immediately measure the luminescence at two wavelengths using a BRET-compatible

plate reader: one for the Rluc emission (e.g., 485 nm) and one for the Venus/YFP

emission (e.g., 530 nm).

Data Analysis:
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The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor

(Venus/YFP) to the light intensity emitted by the donor (Rluc).

Plot the change in BRET ratio against the logarithm of the agonist concentration and fit the

data to a sigmoidal dose-response curve to determine the EC50 value.

Materials:

PathHunter® GPR120 CHO-K1 β-Arrestin cell line (or similar)

PathHunter® Detection Reagents

White, solid-bottom 96-well microplates

GPR120 agonists

Protocol:

Cell Plating:

Plate the PathHunter® cells in a white, solid-bottom 96-well plate at the density

recommended by the manufacturer (typically 5,000-10,000 cells per well).

Incubate overnight at 37°C in a 5% CO₂ incubator.

Compound Addition:

Prepare serial dilutions of the test compounds.

Add the compounds to the cells and incubate for 90 minutes at 37°C.

Detection:

Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

Add the detection reagent to each well and incubate at room temperature for 60 minutes in

the dark.

Measurement and Analysis:
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Measure the chemiluminescent signal using a standard plate reader.

Plot the luminescence signal against the logarithm of the agonist concentration and fit the

data to a sigmoidal dose-response curve to determine the EC50 value.

Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene downstream of GPR120

signaling, often through the cAMP response element (CRE) for Gs/Gi-coupled pathways or

NFAT response element for Gq-coupled pathways.
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and a reporter plasmid (e.g., CRE-luciferase)

Seed transfected cells
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Incubate for 24-48 hours

Serum-starve cells (optional)

Add test compounds (agonists)

Incubate for 4-6 hours
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Figure 4: Reporter Gene Assay Workflow.
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Materials:

HEK293 cells

Expression plasmid for GPR120

Reporter plasmid containing a response element (e.g., CRE) driving the expression of a

reporter gene (e.g., luciferase)

Transfection reagent

White, opaque 96-well microplates

Luciferase assay substrate/reagent kit

Luminometer

Protocol:

Cell Transfection and Seeding:

Co-transfect HEK293 cells with the GPR120 expression plasmid and the CRE-luciferase

reporter plasmid.

24 hours post-transfection, seed the cells into white, opaque 96-well plates.

Incubate for another 24 hours.

Serum Starvation and Compound Treatment:

For some GPCR assays, particularly those involving MAPK/ERK pathways, serum

starvation (incubating cells in low-serum or serum-free medium) for 4-24 hours prior to

agonist addition can reduce basal signaling and increase the assay window.

Add serial dilutions of test compounds to the cells and incubate for 4-6 hours at 37°C.

Luciferase Assay:
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Aspirate the medium and lyse the cells according to the luciferase assay kit

manufacturer's protocol.

Add the luciferase substrate to the cell lysate.

Measurement and Analysis:

Measure the luminescence using a plate reader.

Plot the luminescence signal against the logarithm of the agonist concentration and fit the

data to a sigmoidal dose-response curve to determine the EC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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